molecular formula C11H19F2NO3 B13059532 tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B13059532
M. Wt: 251.27 g/mol
InChI Key: FZRSGOBCIZAFHJ-JTQLQIEISA-N
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Description

tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a synthetic organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups

Preparation Methods

The synthesis of tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Mechanism of Action

The mechanism by which tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The difluoro groups, for example, can enhance binding affinity to certain receptors, while the hydroxyl group can participate in hydrogen bonding with target molecules .

Comparison with Similar Compounds

tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns .

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-10(4,16)11(12,13)7-14/h16H,5-7H2,1-4H3/t10-/m0/s1

InChI Key

FZRSGOBCIZAFHJ-JTQLQIEISA-N

Isomeric SMILES

C[C@@]1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O

Origin of Product

United States

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